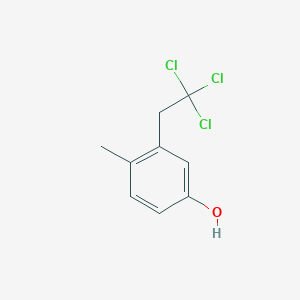![molecular formula C12H10ClN3O B14657122 (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyridine ring substituted with an amino group and a chlorine atom, linked to a phenylmethylidene group through a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine typically involves the condensation of 3-amino-6-chloropyridine with benzaldehyde in the presence of hydroxylamine. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring and phenylmethylidene group contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropyridazine: Similar structure but with a pyridazine ring instead of pyridine.
Zopiclone: Contains a chloropyridinyl group but is structurally more complex and used as a sedative.
Uniqueness
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety is particularly noteworthy for its ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H10ClN3O |
|---|---|
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10ClN3O/c13-10-7-6-9(14)12(15-10)11(16-17)8-4-2-1-3-5-8/h1-7,17H,14H2/b16-11+ |
Clé InChI |
QSNZPWMEJNEOSP-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=N2)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


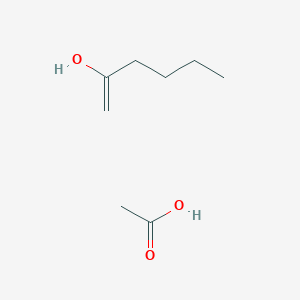
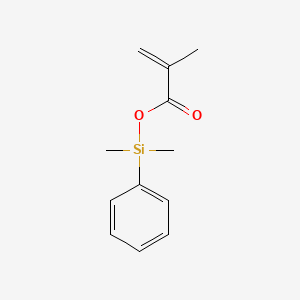
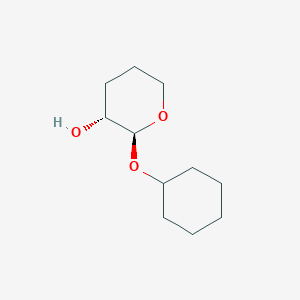
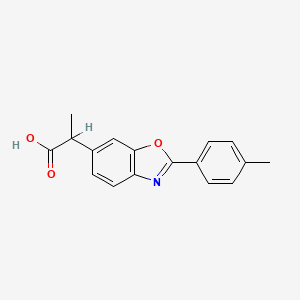
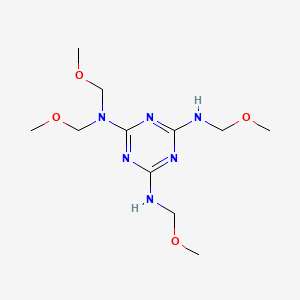
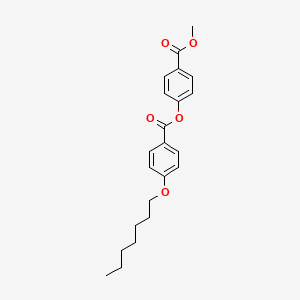
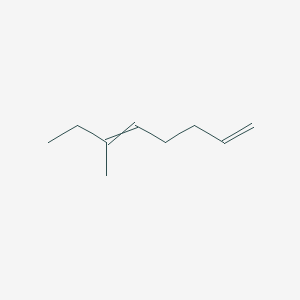
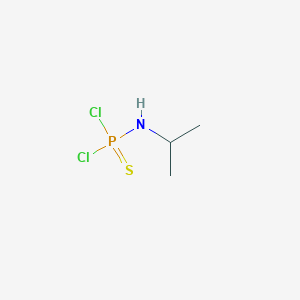
-](/img/structure/B14657079.png)
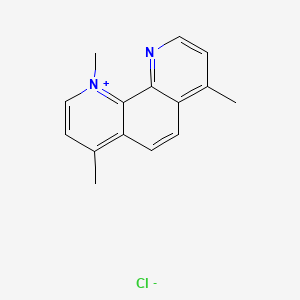
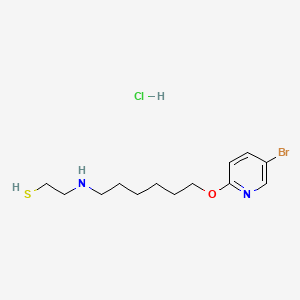
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
